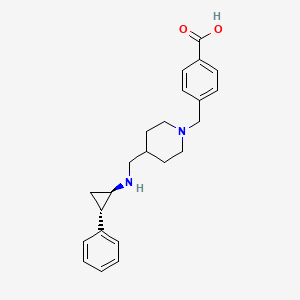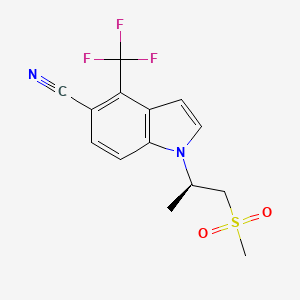
GSK931145
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK931145 is a newly developed positron emission tomography (PET) radioligand suitable for quantifying glycine transporter (GlyT1) availability in the living brain.
Applications De Recherche Scientifique
PET Radiotracer for Glycine Transporter Type 1 (GlyT1)
GSK931145 is a novel PET radiotracer used for imaging the glycine transporter type 1 (GlyT1) in the human brain. It has shown promising characteristics in preclinical species and has been studied in healthy human volunteers for GlyT1 occupancy using PET scans (Searle et al., 2010). This research highlights its potential use in studying the central nervous system and its functions.
Role in Gene Set Enrichment Analysis
While not directly related to this compound, the methodology of Gene Set Enrichment Analysis (GSEA) could be relevant for interpreting genomic data in research involving this compound. GSEA allows for insights into biological pathways, which could be crucial in understanding the effects and mechanisms of this compound at a genomic level (Subramanian et al., 2005).
Interaction with T Cell Proliferation and Interleukin 2 Production
This compound, through its targeting of GlyT1, might interact with cellular functions such as T cell proliferation and interleukin 2 production. This interaction is crucial in understanding its role in immunological responses and potential therapeutic applications (Ohteki et al., 2000).
Biodistribution and Radiation Dosimetry
The biodistribution and radiation dosimetry of 11C-GSK931145 have been studied in primates and humans through PET scans. This research is vital for understanding the safety profile and radiation exposure associated with the use of this compound as a PET radiotracer (Bullich et al., 2011).
Role in Genomics Research
This compound's potential role in genomics research, although not directly cited, could be inferred from studies on genomic databases like the Genome Sequence Archive. These databases provide a platform for managing huge sequence data, which could be instrumental in the genomic analysis of this compound's effects (Chen et al., 2021).
Application in Gene Therapy
While not directly linked to this compound, gene therapy research, like the development of ex vivo hematopoietic stem cell gene therapy, provides a context for understanding the potential therapeutic applications of this compound in genetic diseases (Aiuti et al., 2017).
Translational Characterization
The translational characterization of [11C]this compound as a PET ligand for GlyT-1 in primates and humans provides essential information on its pharmacokinetics, biodistribution, and occupancy relationships, which are crucial for its application in clinical and research settings (Gunn et al., 2011).
Propriétés
Numéro CAS |
896117-64-9 |
|---|---|
Formule moléculaire |
C23H30N2O |
Poids moléculaire |
350.51 |
Nom IUPAC |
N-[(S)-[1-(dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1 |
Clé InChI |
BMXRRRIDMAIEKX-NRFANRHFSA-N |
SMILES |
O=C(N[C@H](C1(N(C)C)CCCC1)C2=CC=CC=C2)C3=C(C)C=CC=C3C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK931145; GSK 931145; GSK-931145. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



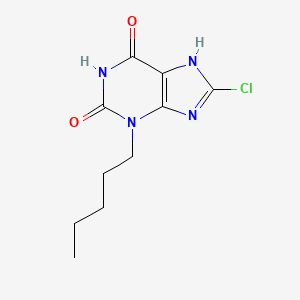
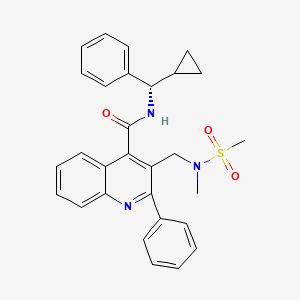
![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)
![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)
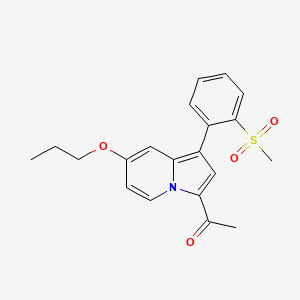
![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
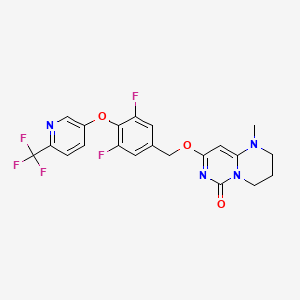
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)
